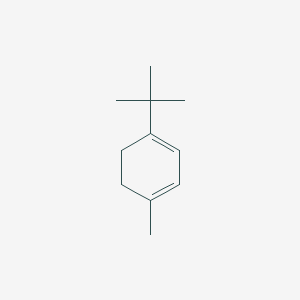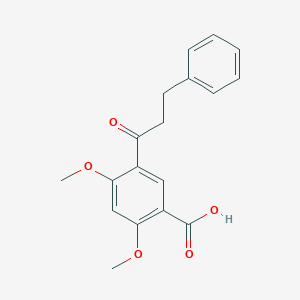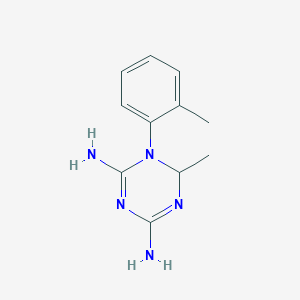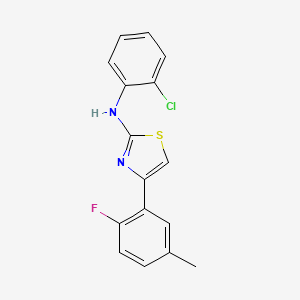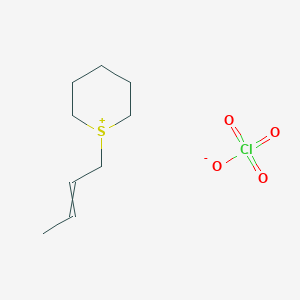
1-(But-2-en-1-yl)thian-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)thian-1-ium perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of thianium compounds, which are characterized by the presence of a sulfur atom in a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)thian-1-ium perchlorate typically involves the reaction of but-2-en-1-yl chloride with thian-1-ium perchlorate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)thian-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted thianium derivatives
Scientific Research Applications
1-(But-2-en-1-yl)thian-1-ium perchlorate has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(But-2-en-1-yl)thian-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. Additionally, the perchlorate ion may influence the compound’s solubility and stability, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Prop-2-en-1-yl)thian-1-ium perchlorate
- 1-(But-2-en-1-yl)thiolan-1-ium perchlorate
Uniqueness
1-(But-2-en-1-yl)thian-1-ium perchlorate is unique due to its specific but-2-en-1-yl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
62161-88-0 |
|---|---|
Molecular Formula |
C9H17ClO4S |
Molecular Weight |
256.75 g/mol |
IUPAC Name |
1-but-2-enylthian-1-ium;perchlorate |
InChI |
InChI=1S/C9H17S.ClHO4/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)5/h2-3H,4-9H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GCLSROWGMVCJSR-UHFFFAOYSA-M |
Canonical SMILES |
CC=CC[S+]1CCCCC1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


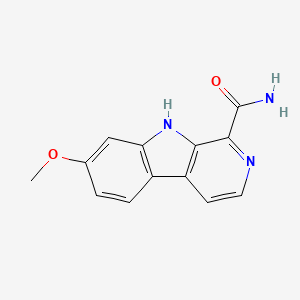
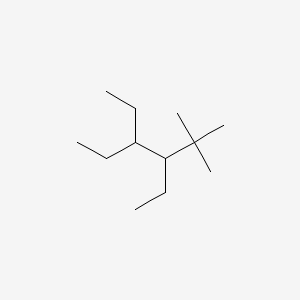
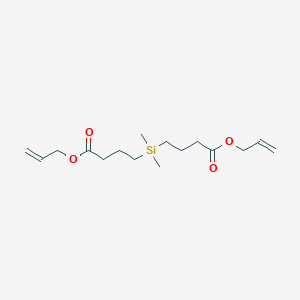
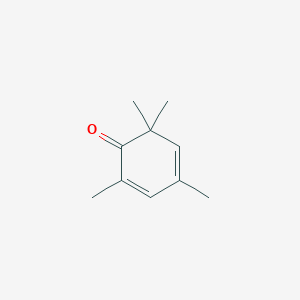
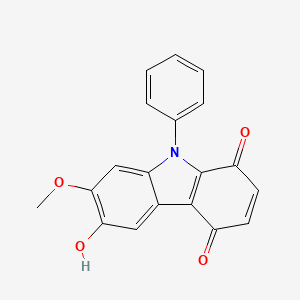
![2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one](/img/structure/B14536988.png)
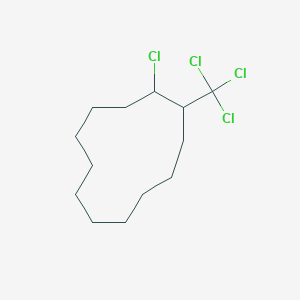
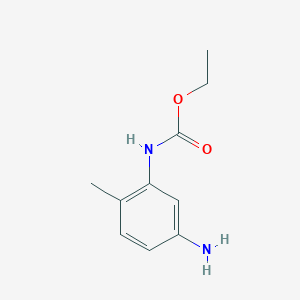

![(Furan-2-yl)(6-methyl-4H-furo[3,2-b]indol-2-yl)methanone](/img/structure/B14537018.png)
